molecular formula C23H24N2O4S2 B2635586 N1-phenethyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide CAS No. 896344-95-9

N1-phenethyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Cat. No. B2635586
CAS RN: 896344-95-9
M. Wt: 456.58
InChI Key: ZRSURTSXMHIUNW-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide, commonly known as PETT, is a chemical compound that has been extensively studied for its potential use in scientific research. PETT is a member of the oxalamide family and is known for its unique chemical structure, which makes it a promising candidate for various scientific applications.

Scientific Research Applications

However, the importance of thiophene derivatives in various scientific and medicinal applications is highlighted in literature. Thiophene derivatives are known for their broad range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives have made their way into the market as drugs, such as Cefoxitin, Cephalothin, and Raltitrexed, showcasing their significant role in drug development and therapeutic interventions. The synthesis and application of thiophene derivatives continue to attract attention due to their valuable bioactivities and potential in creating novel therapeutics (D. Xuan, 2020).

In another instance, the evaluation of thiophene analogues of carcinogens highlights the complexity and potential risks associated with thiophene-based compounds, indicating the need for careful study of their properties and effects. The carcinogenic potential of certain thiophene derivatives emphasizes the importance of thorough research and evaluation in the development of thiophene-based therapeutics (J. Ashby et al., 1978).

properties

IUPAC Name

N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-9-11-19(12-10-17)31(28,29)21(20-8-5-15-30-20)16-25-23(27)22(26)24-14-13-18-6-3-2-4-7-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSURTSXMHIUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenethyl-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

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